molecular formula C₂₄H₃₂N₂O₄ B1140646 (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine CAS No. 302825-76-9

(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine

Cat. No.: B1140646
CAS No.: 302825-76-9
M. Wt: 412.52
InChI Key:
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Description

(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₂N₂O₄ and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

Research in organic chemistry has explored the synthesis and characterization of compounds related to (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate with (S)-1-phenylethan-1-amine. For example, studies have focused on synthesizing and characterizing ether-derivatized aminophosphines and their application in C-C coupling reactions, which are crucial for the creation of complex organic molecules (Bırıcık et al., 2010).

Catalysis and Organic Reactions

The compound's utility in catalysis and various organic reactions has been investigated. Research has shown its relevance in studying transformations of 1-phenylethanol and other compounds over oxide catalysts, providing insights into acid-base properties critical in catalysis (Aramendía et al., 1999).

Photophysical Studies

Photophysical properties of related compounds have been examined, highlighting their potential in understanding charge transfer and fluorescence. Such studies are significant in the development of materials for electronic and photonic applications (Singh & Kanvah, 2001).

Crystallography and Molecular Structure

Crystallographic studies have been conducted to understand the molecular structure of similar compounds. This research provides essential data for the design and synthesis of new materials with specific physical and chemical properties (Asiri et al., 2011).

Enzymatic Resolution in Stereochemistry

The compound's relevance in stereochemistry, particularly in enzymatic resolution processes, has been explored. This research is crucial for producing enantiomerically pure compounds, important in pharmaceuticals and other applications (Im et al., 1999).

Mechanism of Action

Target of Action

It’s worth noting that the 3,4-dimethoxyphenyl group is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that the compound may interact with dopamine receptors or other related targets in the nervous system.

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) . This could suggest that the compound undergoes a transformation in the body, potentially interacting with its targets in its transformed state.

Pharmacokinetics

The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor , could potentially enhance the compound’s bioavailability.

Result of Action

Given its structural similarity to dopamine, it’s possible that the compound may have effects on neurotransmission, potentially influencing mood, cognition, or other neurological functions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . For example, compounds containing a cyano group can be toxic and should be handled with care.

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in the synthesis of other compounds or its potential biological activity .

Properties

IUPAC Name

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKDXBXOHWCAIP-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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